N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide
Description
This compound is a hybrid heterocyclic molecule featuring a 1,2,4-oxadiazole core linked to a 1,2,3-triazole ring substituted with a 4-methylbenzyl group and a 3-bromophenyl carboxamide moiety. While direct spectroscopic or synthetic data for this compound are absent in the provided evidence, structurally related analogs offer insights into its properties and applications .
Properties
IUPAC Name |
N-(3-bromophenyl)-3-[1-[(4-methylphenyl)methyl]triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN6O2/c1-12-5-7-13(8-6-12)10-26-11-16(23-25-26)17-22-19(28-24-17)18(27)21-15-4-2-3-14(20)9-15/h2-9,11H,10H2,1H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBJMTWPIJAFGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(N=N2)C3=NOC(=N3)C(=O)NC4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide typically involves multiple steps:
Formation of the 1,2,3-triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Synthesis of the oxadiazole ring: This step may involve the cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final compound is obtained by coupling the triazole and oxadiazole intermediates with the 3-bromophenyl and 4-methylbenzyl groups.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques and advanced purification methods.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and hydrogen peroxide (H~2~O~2~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN~3~) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key structural analogs and their comparative features are summarized below:
Key Observations :
- The target compound’s 1,2,4-oxadiazole core likely increases metabolic stability compared to benzoxazole () or oxazole () derivatives due to its resistance to enzymatic hydrolysis .
- Bromine’s presence in all analogs contributes to halogen bonding with biological targets, such as kinase ATP pockets or DNA .
Biological Activity
N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide is a compound that belongs to the class of oxadiazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a 1,2,4-oxadiazole ring and a triazole moiety. Its molecular formula is C_{17}H_{16}BrN_{5}O_{2}, with a molecular weight of approximately 396.24 g/mol. The presence of bromine and methyl groups contributes to its lipophilicity and potential biological activity.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies, highlighting its potential as an anticancer agent and its effects on various biological targets.
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, compounds containing the oxadiazole ring have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | Apoptosis |
| Compound B | HeLa | 8.0 | Cell cycle arrest |
| N-(3-bromophenyl)-... | A549 | 10.0 | Apoptosis |
Note: Data derived from various studies on oxadiazole derivatives .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against various bacterial strains. Studies show that oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 15 |
| Pseudomonas aeruginosa | 30 |
Note: Results reflect the effectiveness of oxadiazole compounds in inhibiting bacterial growth .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : Compounds with oxadiazole rings have been shown to inhibit various enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are crucial in cancer progression.
- Induction of Apoptosis : The compound promotes apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
- Antimicrobial Mechanisms : The antimicrobial action may involve disruption of bacterial cell wall synthesis or interference with nucleic acid synthesis.
Case Studies
Recent studies have highlighted the therapeutic potential of this compound in treating specific types of cancers and infections:
- A study published in Drug Target Insights demonstrated that a related oxadiazole derivative exhibited significant cytotoxicity against human colon cancer cells with an IC50 value of 9 µM .
- Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus, revealing a promising MIC value that suggests potential for further development as an antibacterial agent .
Q & A
Q. What synthetic strategies are recommended for preparing N-(3-bromophenyl)-3-{1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}-1,2,4-oxadiazole-5-carboxamide?
The synthesis of this compound likely involves multi-step reactions, including:
- Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, a robust method for regioselective 1,4-disubstituted triazoles .
- Oxadiazole Formation : Cyclization of acylhydrazides with activating agents like POCl₃ or PCl₅ under anhydrous conditions .
- Coupling Reactions : Amide bond formation between the oxadiazole-carboxylic acid and the 3-bromophenylamine group using coupling agents (e.g., HATU, EDCI) . Key intermediates should be purified via column chromatography, and reaction progress monitored by TLC or LC-MS.
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of:
- Spectroscopy : ¹H/¹³C NMR to confirm proton environments and carbon frameworks (e.g., triazole C-H at δ 7.5–8.5 ppm, oxadiazole carbonyl at ~165 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography : For unambiguous confirmation, refine diffraction data using SHELXL (e.g., resolving disorder in the triazole or oxadiazole moieties) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
Prioritize target-specific assays based on structural analogs:
- Antiviral/Cytotoxicity Screening : Test against HIV-1 capsid proteins or cancer cell lines (e.g., MTT assays), comparing IC₅₀ values with known triazole-oxadiazole hybrids .
- Enzyme Inhibition : Assess activity against kinases or proteases via fluorescence-based enzymatic assays . Include positive controls (e.g., ritonavir for antiviral studies) and validate results with dose-response curves.
Advanced Research Questions
Q. How can synthetic yield be optimized for the triazole-oxadiazole core under green chemistry principles?
- Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) or ethanol to reduce toxicity .
- Catalyst Optimization : Screen N-heterocyclic carbene (NHC) catalysts for CuAAC to enhance regioselectivity and reduce copper loading .
- Flow Chemistry : Implement continuous flow reactors for precise control of exothermic steps (e.g., POCl₃-mediated cyclization) .
Q. How should crystallographic data contradictions (e.g., thermal motion in the bromophenyl group) be resolved?
- Data Collection : Collect high-resolution (<1.0 Å) datasets at low temperature (100 K) to minimize thermal disorder .
- Refinement Strategies : Use SHELXL’s restraints (e.g., SIMU, DELU) to model anisotropic displacement parameters for the bromine atom .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry elements .
Q. What structure-activity relationship (SAR) insights can guide derivative design?
- Triazole Substitution : Replace the 4-methylbenzyl group with electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
- Oxadiazole Modifications : Introduce methyl or amino groups at the 1,2,4-oxadiazole 3-position to modulate solubility and target affinity .
- Bromophenyl Bioisosteres : Explore 3-iodophenyl or 3-cyanophenyl analogs to evaluate halogen bonding effects .
Q. How does the compound’s stability vary under physiological conditions?
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h; monitor degradation via HPLC .
- Plasma Stability : Use human plasma to assess esterase-mediated hydrolysis of the carboxamide group .
- Light Sensitivity : Conduct accelerated photodegradation studies under ICH Q1B guidelines .
Q. What computational methods predict binding modes with biological targets?
- Molecular Docking : Use AutoDock Vina to model interactions with HIV-1 capsid proteins, focusing on triazole-oxadiazole π-stacking with Phe32 .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate stability of the bromophenyl group in hydrophobic pockets .
- QM/MM Calculations : Assess electronic effects of bromine substitution on binding energy using Gaussian .
Q. Can alternative click chemistry methods improve triazole ring functionalization?
Q. What strategies mitigate off-target toxicity in preclinical studies?
- CYP450 Inhibition Assays : Screen against CYP3A4 and CYP2D6 isoforms to predict drug-drug interactions .
- hERG Channel Binding : Use patch-clamp electrophysiology to assess cardiac liability .
- Metabolite Profiling : Identify Phase I/II metabolites via LC-MSⁿ and compare with toxicity databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
